molecular formula C10H16ClNO2 B2590291 7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride CAS No. 2490404-42-5

7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride

Cat. No.: B2590291
CAS No.: 2490404-42-5
M. Wt: 217.69
InChI Key: AITHFFFIQJMIGO-UHFFFAOYSA-N
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Description

7-Aminodispiro[303514]nonane-9-carboxylic acid;hydrochloride is a complex organic compound characterized by its unique dispiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminodispiro[303514]nonane-9-carboxylic acid;hydrochloride typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of appropriate precursors under controlled conditions to form the dispiro structure

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles like halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of dispiro structures on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structural features may contribute to the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups play crucial roles in binding to these targets, potentially modulating their activity. The dispiro structure may also influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride
  • 3-Aminodispiro[3.1.35.14]nonane-9-carboxylic acid;hydrochloride

Uniqueness

Compared to similar compounds, 7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride stands out due to its specific dispiro configuration, which may impart unique chemical and biological properties. This uniqueness can be advantageous in applications where specific structural features are required for activity or stability.

By understanding the detailed aspects of 7-Aminodispiro[3035

Properties

IUPAC Name

7-aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c11-6-4-10(5-6)7(8(12)13)9(10)2-1-3-9;/h6-7H,1-5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITHFFFIQJMIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C23CC(C3)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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